molecular formula C18H20N4O4 B2585370 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 894021-46-6

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2585370
CAS No.: 894021-46-6
M. Wt: 356.382
InChI Key: FXUKBGCZZQBUKJ-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic urea derivative designed for research applications. This compound features a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and is functionalized with a pyridinyl urea moiety. Urea derivatives are recognized as essential structural motifs in a wide array of biologically significant compounds and are frequently investigated as enzyme inhibitors, antiviral agents, and selective receptor modulators . Compounds within this structural class have demonstrated potential in research areas including neurodegeneration (such as Alzheimer's and Parkinson's disease models), cerebral ischemia, and other cardiovascular conditions . The molecular architecture, which incorporates a pyrrolidinone ring and a planar urea group, is known to influence the compound's three-dimensional conformation and its potential for intramolecular hydrogen bonding, factors that are critical for target engagement . From a synthetic chemistry perspective, modern routes for preparing such unsymmetrical ureas may involve efficient, metal-free coupling methods using reagents like PhI(OAc)2, which operates under mild conditions and is suitable for a broad substrate scope, including pyridine derivatives . Researchers can utilize this compound as a standard or building block in medicinal chemistry programs, for probing biological mechanisms, or as a precursor for the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-25-14-7-6-13(10-15(14)26-2)22-11-12(9-17(22)23)20-18(24)21-16-5-3-4-8-19-16/h3-8,10,12H,9,11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUKBGCZZQBUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto ester.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone core.

    Introduction of the Pyridinyl Urea Moiety: This final step can be accomplished through a urea formation reaction, where the pyridinyl group is coupled with the intermediate compound using reagents like isocyanates or carbamoyl chlorides.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or urea functionalities to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, introducing different substituents and modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that similar pyrrolidinone derivatives can inhibit cell proliferation in various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)

These compounds often induce apoptosis and modulate cell cycle progression, with IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy against these cancer types .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies conducted on macrophages stimulated with lipopolysaccharides (LPS) revealed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 production compared to untreated controls. This suggests its potential role in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of this compound have demonstrated promising antimicrobial activity against various bacterial strains. In tests against Staphylococcus aureus and Escherichia coli , certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties .

Anticancer Studies

A study evaluated the cytotoxic effects of pyrrolidinone derivatives on breast and liver cancer cell lines. The results indicated that compounds with structural similarities exhibited significant inhibitory effects on cell proliferation.

Anti-inflammatory Activity

In controlled experiments, the compound was administered to macrophages stimulated with LPS. The results showed a marked reduction in inflammatory markers compared to untreated controls.

Antimicrobial Efficacy

Tests against various bacterial strains revealed that specific derivatives of the compound could effectively inhibit bacterial growth, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Urea Substituent Effects

  • Target Compound: The pyridin-2-yl group introduces a polar aromatic ring, enhancing aqueous solubility and enabling hydrogen-bonding interactions via the lone pair on the pyridine nitrogen. This may improve target specificity in biological systems. The 3,4-dimethoxyphenyl-pyrrolidinone moiety contributes moderate lipophilicity, balancing membrane permeability and solubility.
  • However, this may reduce solubility in aqueous environments .
  • BF13936 :

    • The cyclopropyl and thiophen-2-yl ethyl groups introduce steric bulk and sulfur-mediated hydrophobic interactions. The thiophene ring may engage in π-π stacking but lacks the hydrogen-bonding capacity of pyridine .

Molecular Weight and Pharmacokinetics

  • The absence of sulfur in the target compound may reduce metabolic liabilities (e.g., cytochrome P450 interactions) compared to BF13928 and BF13935.

Hypothetical Research Findings

While specific biological data for the target compound are unavailable, structural analogs suggest the following inferred properties:

  • Enzyme Inhibition: The urea linkage in the target compound may act as a hydrogen-bond donor/acceptor, mimicking transition states in enzymatic reactions (e.g., kinase ATP-binding sites).
  • Solubility : The pyridine ring likely confers higher solubility in polar solvents (e.g., water, DMSO) than BF13928’s methylsulfanyl group or BF13936’s thiophene.
  • Toxicity : The lack of sulfur in the target compound may reduce oxidative stress or glutathione depletion risks compared to BF13928 and BF13936.

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